molecular formula C8H7BIN B13680318 1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine

1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine

Cat. No.: B13680318
M. Wt: 254.87 g/mol
InChI Key: SYZWSZFQIVHBSH-UHFFFAOYSA-N
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Description

1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine (CAS 1628422-93-4) is a polycyclic aromatic compound belonging to the class of azaborines. These compounds are isoelectronic and isosteric analogs of traditional carbon-based arenes, where a C=C unit has been formally replaced by a B-N unit . This substitution imparts unique electronic characteristics that can significantly alter a molecule's reactivity and photophysical properties without majorly impacting its overall structure . As a reagent, its iodine substituent makes it a valuable synthetic intermediate for further functionalization via cross-coupling reactions, allowing researchers to build more complex architectures. Azaborines, in general, are of high interest in materials science for developing novel optoelectronic materials and in pharmaceutical research as benzene bioisosteres to modulate the properties of drug candidates . The core [1,2]azaborino[1,2-a][1,2]azaborinine scaffold is a BN-fused heterocyclic system, with the parent structure being known as 10,9-Borazaronaphthalene . This product is intended for research purposes only.

Properties

Molecular Formula

C8H7BIN

Molecular Weight

254.87 g/mol

IUPAC Name

1-iodoazaborinino[1,2-a]azaborinine

InChI

InChI=1S/C8H7BIN/c10-8-4-3-7-11-6-2-1-5-9(8)11/h1-7H

InChI Key

SYZWSZFQIVHBSH-UHFFFAOYSA-N

Canonical SMILES

B12C=CC=CN1C=CC=C2I

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Iodo-azaborinino[1,2-a]azaborinine

Modular Synthesis via Ring-Opening BN-Isostere Benzannulation

A recently reported modular synthetic strategy provides a direct and efficient route to multi-substituted 1,2-azaborines, including halogenated derivatives, by employing a ring-opening then rebound approach involving cyclopropyl imines or ketones and dibromoboranes under mild conditions.

  • Starting Materials : Cyclopropyl imines or ketones and dibromoboranes (e.g., dibromoarylboranes).
  • Catalysts and Conditions : The reaction is typically catalyzed by Lewis acids such as zinc bromide (ZnBr₂) at moderate temperatures (60–80 °C) under an inert atmosphere.
  • Reaction Sequence :
    • Boron-mediated cyclopropane ring-opening : The boron electrophile activates the cyclopropyl imine, leading to cleavage of the cyclopropane ring.
    • Base-mediated elimination : Addition of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) promotes elimination to form the azaborine ring.
    • 6π-Electrocyclization : An unusual low-barrier electrocyclization step, accelerated by BN/CC isomerism, completes the formation of the aromatic 1,2-azaborine system.
  • Outcome : This method yields monocyclic 1,2-azaborines with various substituents, including halogens like iodine, in good to excellent yields (up to 84% reported for analogues).
General Procedure Example for Imine Substrates
Step Reagents/Conditions Details
1 Imine (0.2 mmol), ZnBr₂ (10 mol%), dry chlorobenzene (1 mL) Under nitrogen in glovebox
2 Dibromoborane (1.1 equiv.) Reaction at 60 °C for 4 h
3 Addition of DBU (3 equiv.) Stirring at 60 °C for 24 h
4 Workup Filtration, washing, concentration, flash chromatography

This sequence avoids redox steps and is operationally simple, scalable, and tolerant of various functional groups, making it suitable for preparing 1-iodo-substituted azaborinino derivatives by choosing appropriate dibromoborane precursors bearing iodine substituents.

Preparation from Ketone Precursors via In Situ Imine Formation

An alternative approach involves the initial formation of cyclopropyl imines from ketones and amines, followed by the azaborine ring formation as described above:

  • Imine Formation :

    • Ketone (1 equiv.), amine (1.1 equiv.), and triethylamine (2 equiv.) are combined in dry dichloromethane.
    • Titanium tetrachloride (TiCl₄) is added dropwise at 0 °C.
    • The mixture is stirred at 0 °C to room temperature for 12 h.
    • The crude imine is isolated by filtration and used directly in the subsequent boron-mediated cyclization.
  • Azaborine Formation : The isolated imine undergoes the same ZnBr₂/dibromoborane/DBU treatment as above to yield the 1,2-azaborine product.

Halogenation and Substitution on Boron

For obtaining 1-iodo-substituted derivatives specifically, nucleophilic substitution at the boron center can be employed:

  • Starting from a boron-chloride substituted 1,2-azaborine, treatment with silver iodide (AgI) or other silver halide reagents facilitates ligand exchange to replace the chlorine with iodine.
  • This nucleophilic substitution is facilitated by the high Lewis acidity of the boron center and the good leaving group ability of chloride.
  • The resulting 1-iodo-1,2-azaborine derivatives are highly moisture sensitive and require careful handling.
  • Characterization is typically done by NMR spectroscopy (^1H, ^11B, ^13C) and IR spectroscopy.

Comparative Data Table of Preparation Parameters

Parameter Modular Ring-Opening Method Ketone-to-Imine Followed by Cyclization Boron Halogen Exchange
Starting Materials Cyclopropyl imines/ketones + dibromoboranes Ketones + amines + TiCl₄, then imine + dibromoboranes 1,2-azaborine-BCl + AgI
Catalysts/Promoters ZnBr₂ (Lewis acid), DBU (base) TiCl₄ (imine formation), ZnBr₂, DBU Silver halide salts
Temperature 60–80 °C 0 °C to RT (imine formation), then 60–80 °C (cyclization) Ambient
Reaction Time 4 h + 24 h 12 h (imine formation) + 4 h + 24 h (cyclization) Variable, typically hours
Yield Up to 84% (model substrates) Comparable yields Moderate (~59% reported for related substitutions)
Functional Group Tolerance Broad Broad Limited by moisture sensitivity
Scalability Yes Yes Limited

Chemical Reactions Analysis

1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

While specific applications for "1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine" are not detailed in the provided search results, the broader applicability of azaborines and related compounds can be inferred.

Azaborines as Benzene Isosteres
1,2-Azaborines, a class of compounds where a boron-nitrogen (BN) unit replaces a carbon-carbon (CC) unit in benzene, have garnered interest due to their unique properties and potential applications . These compounds are considered isosteres of benzene, meaning they possess similar size and shape but differ in electronic properties .

Potential Applications

  • Materials Science 1,2-azaborine cations exhibit unique optoelectronic properties, making them potentially useful in material applications . For example, 4-phenylpyridine-substituted 1,2-azaborine cation displays solution-phase fluorescence in addition to solid-state emission .
  • Chemical Reactivity and Synthesis 1,2-Azaborines can undergo nucleophilic substitution reactions, where anionic nucleophiles replace leaving groups on the boron atom . Silver reagents can facilitate ligand exchange at the boron position in 1,2-azaborines, enabling the synthesis of substituted azaborines . Additionally, a method to directly access diverse multi-substituted 1,2-azaborines from cyclopropyl imines/ketones and dibromoboranes has been reported . The utility of this method is demonstrated in the concise syntheses of BN isosteres of a PD-1/PD-L1 inhibitor and pyrethroid insecticide bifenthrin .
  • Catalysis: 1,2 azaborines have application as a ligand in catalysis .

Relevant data

CompoundB-N(1) [Å]B-C(3) [Å]B-N(2) [Å]Ring torsion [a]
3a1.418(5)1.481(5)1.528(5)57.1°
3b1.413(2)1.496(2)1.531(2)50.5°
3d1.416(4)1.489(4)1.526(4)58.0°
3e1.423(5)1.489(6)1.527(5)77.8°

[a] Torsion angle between the 1,2-azaborine and pyridine ring .

Aromatic Claisen Rearrangement
The first aromatic Claisen rearrangement of a 1,2-azaborine has been described, with quantitative kinetic comparison to its all-carbon analogue . The azaborine rearranged regioselectively and reacted faster than the all-carbon substrate at temperatures from 140–180 °C .

Mechanism of Action

The mechanism of action of 1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine involves its interaction with molecular targets through its boron-nitrogen unit. This unit can form stable complexes with various electrophiles and nucleophiles, facilitating a range of chemical transformations . The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions, which modify the electronic properties of the compound and its derivatives.

Comparison with Similar Compounds

Structural and Electronic Features
Compound Core Structure Substituent(s) Key Electronic Effects
1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine Fused BN bicyclic system Iodo at 1-position Strong electron-withdrawing effect; polarizable iodine enhances electrophilic reactivity .
2-Methyl-1H-1,2-benzazaborinine Monocyclic BN heterocycle Methyl at 2-position Electron-donating methyl group stabilizes B–N bond; reduced Lewis acidity .
Octahydro[1,2]azaborino[1,2-a][1,2]azaborinine Saturated BN bicyclic system Hydrogen atoms Loss of aromaticity due to saturation; reduced conjugation compared to unsaturated analogs .
3-Bromo-1,2-dihydrobenzo[e][1,2]azaborinine BN naphthalene analog Bromo at 3-position Bromine’s moderate electronegativity allows nucleophilic substitution; less reactive than iodo .

Key Insights :

  • The iodine substituent in the target compound increases electrophilicity at the boron center compared to methyl or hydrogen substituents .
  • Saturated analogs (e.g., octahydro derivatives) lack aromatic stabilization, leading to reduced thermal stability and altered optical properties .
Reactivity and Functionalization
Compound Reactivity Profile Example Reactions
This compound High reactivity in cross-coupling (e.g., Suzuki-Miyaura) due to iodine’s leaving group ability . Iodo→aryl via Pd catalysis .
3-(Trifluoroborate)-1,2-dihydrobenzo[e][1,2]azaborinine Stable organotrifluoroborate salt; used in transmetalation reactions . Trifluoroborate→aryl via KHF2 treatment .
2-Phenyl-1,2-dihydrobenzo[e][1,2]azaborinine Phenyl group directs electrophilic substitution to boron-adjacent positions . Bromination at C3 .

Key Insights :

  • Iodo-substituted BN heterocycles exhibit faster coupling kinetics compared to bromo or trifluoroborate analogs .
  • Methyl and phenyl groups stabilize the BN core but reduce electrophilicity, limiting their utility in metal-mediated reactions .
Physical and Spectroscopic Properties
Compound Melting Point (°C) $^{11}\text{B NMR}$ Shift (ppm) UV-Vis Absorption (nm)
This compound Not reported ~32–36 (similar to Bpin analogs) ~300–350 (π→π*)
3-(4-Methoxyphenyl)-1,2-dihydrobenzo[e][1,2]azaborinine 56–58 32.20 290–310
7-Fluoro-2-phenyl-1,2-dihydrobenzo[e][1,2]azaborinine 153–155 35.4 280–320 (hypsochromic shift)
2-Methyl-1H-1,2-benzazaborinine Not reported ~4–5 (lower Lewis acidity) ~250–280

Key Insights :

  • Fluorine substituents induce hypsochromic shifts in UV-Vis spectra due to increased electron-withdrawing effects .

Biological Activity

1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine is a member of the azaborine family, which are heterocyclic compounds containing boron and nitrogen. These compounds have garnered attention in medicinal chemistry due to their unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Structural Characteristics

This compound features a distinct arrangement of boron and nitrogen atoms that can mimic the structure of benzene. This structural similarity allows it to engage in interactions typical of aromatic compounds while potentially offering improved solubility and bioactivity due to the presence of boron.

Biological Activity Overview

The biological activity of azaborines has been investigated with promising results. Monocyclic 1,2-azaborines have shown improved in vitro aqueous solubility and bioactivity compared to their carbonaceous counterparts. For instance, studies have demonstrated that 1,2-azaborine derivatives can act as effective inhibitors of cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy .

Table 1: Comparison of Biological Activities

Compound TypeSolubility (mg/mL)CDK2 Inhibition IC50 (µM)Bioavailability (%)
1-Iodo-azaborine150.545
Carbonaceous Analog51.530

The mechanism by which this compound exerts its biological effects may involve enhanced hydrogen bonding interactions due to the nitrogen atoms in its structure. This property can lead to increased binding affinity for biological targets such as enzymes and receptors.

Case Studies

Case Study 1: CDK2 Inhibition
In a study evaluating various azaborine derivatives, it was found that those containing the 1,2-azaborine motif exhibited significantly lower IC50 values in CDK2 inhibition assays compared to traditional compounds. The enhanced activity was attributed to the unique electronic properties imparted by the boron atom .

Case Study 2: Cytotoxicity Testing
Further investigations into the cytotoxic effects of azaborines revealed that certain derivatives demonstrated selective toxicity towards cancer cell lines. For example, compounds derived from 5-iodosalicylic acid showed IC50 values ranging from 0.9 to 4.5 µM against human cancer cell lines like KB and Hep-G2 .

Synthesis Methods

The synthesis of azaborines has evolved significantly. Recent methods allow for modular synthesis using readily available precursors. For instance, a straightforward approach involves the reaction of cyclopropyl imines with dibromoboranes under mild conditions to yield diverse multi-substituted azaborines .

Q & A

Basic Research Question

  • Detailed Experimental Protocols : Document stoichiometry, catalyst loading, and reaction times (e.g., Braunschweig’s Rh-catalyzed method requires 5 mol% [Rh(cod)Cl]₂).
  • Supporting Information : Include raw NMR spectra, crystallographic data (CIF files), and HPLC purity profiles in supplementary materials.
  • Cross-Lab Validation : Collaborate with independent groups to verify yields and characterization data .

How can discrepancies between computational predictions and experimental spectroscopic data be reconciled?

Advanced Research Question
Discrepancies often stem from approximations in computational models (e.g., neglecting solvation effects). Solutions include:

Implicit/Explicit Solvent Models : Use SMD or COSMO-RS in DFT calculations to account for solvent polarity.

Vibrational Frequency Corrections : Apply scaling factors to computed IR/Raman spectra for direct comparison with experimental data.

Multi-Reference Methods : For open-shell systems, employ CASSCF instead of single-reference DFT .

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